(R)-(+)-1-Octyn-3-ol

Übersicht

Beschreibung

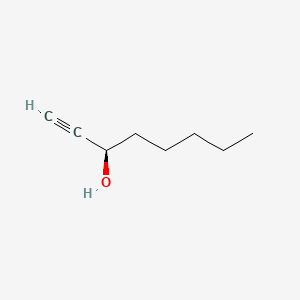

®-(+)-1-Octyn-3-ol is an organic compound with the molecular formula C8H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (-OH) attached to the third carbon atom in the chain. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is important for its chemical properties and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

®-(+)-1-Octyn-3-ol can be synthesized through various methods, one of which involves the use of Grignard reagents. A common synthetic route includes the reaction of a Grignard reagent, such as ethynylmagnesium bromide, with an appropriate aldehyde or ketone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-1-Octyn-3-ol may involve more scalable and efficient methods. One approach could be the catalytic hydrogenation of an alkyne precursor in the presence of a chiral catalyst to ensure the correct enantiomer is produced. This method allows for the selective synthesis of the ®-enantiomer on a larger scale.

Analyse Chemischer Reaktionen

Chemical Reactions Involving (R)-(+)-1-Octyn-3-ol

This compound participates in various chemical reactions due to its functional groups:

3.1. Oxidation Reactions

This compound can undergo oxidation to form ketones or aldehydes. The hydroxyl group can be oxidized using oxidizing agents such as PCC (Pyridinium chlorochromate) or CrO₃ (Chromic acid), leading to the formation of corresponding carbonyl compounds.

3.2. Esterification

The hydroxyl group can react with carboxylic acids in the presence of acid catalysts to form esters, which are important intermediates in organic synthesis and can enhance the compound's solubility in organic solvents.

3.3. Stereochemical Interactions

Due to its chiral nature, this compound exhibits significant stereochemical interactions with other chiral molecules, influencing reaction pathways and selectivity in various transformations . This property is particularly relevant in pharmaceutical applications where enantiomeric purity is crucial.

Table 2: Key Reactions of this compound

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Oxidation | Ketones/Aldehydes | PCC or CrO₃ |

| Esterification | Esters | Acid catalyst |

| Stereochemical Interactions | Various Products | Depends on reactants |

Wissenschaftliche Forschungsanwendungen

Synthesis and Use as an Intermediate

(R)-(+)-1-Octyn-3-ol serves as a crucial intermediate in the synthesis of biologically active compounds, particularly prostaglandins and modified eicosanoids. These compounds play vital roles in various physiological processes, including inflammation and pain modulation. The synthesis of this compound can be achieved through several methods, including the use of propargylic alcohols and specific catalytic conditions that favor the formation of the desired enantiomer .

Prostaglandin Synthesis

One of the primary applications of this compound is in the synthesis of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. They are involved in processes such as inflammation, blood flow regulation, and the induction of labor. The ability to synthesize specific prostaglandins using this compound allows researchers to explore their therapeutic potential more effectively .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For example, research involving novel compounds derived from this alcohol demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure of these derivatives facilitates their interaction with microbial membranes, enhancing their efficacy .

Case Study 1: Synthesis of Prostaglandins

In a study published by Thermo Scientific, this compound was utilized as an intermediate for synthesizing specific prostaglandins. The researchers highlighted the efficiency of this compound in producing targeted eicosanoids that could be further explored for therapeutic applications in inflammation-related diseases .

Case Study 2: Antimicrobial Derivatives

A recent investigation explored the antimicrobial activity of various derivatives synthesized from this compound. The study reported that certain derivatives showed promising results against Bacillus species, demonstrating a potential pathway for developing new antimicrobial agents .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which ®-(+)-1-Octyn-3-ol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the alkyne and hydroxyl groups allows it to participate in hydrogen bonding and other interactions that influence its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Octyn-3-ol: The non-chiral version of the compound.

(S)-(-)-1-Octyn-3-ol: The enantiomer of ®-(+)-1-Octyn-3-ol.

1-Octyn-4-ol: A structural isomer with the hydroxyl group on the fourth carbon.

Uniqueness

®-(+)-1-Octyn-3-ol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer and other isomers. This specificity is crucial in applications where the chirality of the molecule affects its interaction with biological targets or its reactivity in chemical processes.

Biologische Aktivität

(R)-(+)-1-Octyn-3-ol is a chiral organic compound with significant biological activity, particularly in the context of its interactions with various biological systems. This article explores its synthesis, biological effects, and applications based on recent research findings.

This compound is characterized by its unique structure, which includes a triple bond and a hydroxyl group. Its chiral nature allows it to participate in specific biochemical interactions that are crucial for its biological activity. The synthesis of this compound can be achieved through various methods, including enzymatic processes and organic synthesis routes.

Common Synthetic Methods:

- Enzymatic Synthesis: Using lipoxygenase and hydroperoxide lyase for the conversion of linoleic acid into this compound via oxidative reactions .

- Chemical Synthesis: Traditional organic synthesis techniques can also yield this compound, making it accessible for research and industrial applications .

1. Attraction to Insects

This compound has been studied for its role as an attractant in various insect species, particularly mosquitoes. Research indicates that this compound is more effective than its enantiomer (S)-(-)-1-octyn-3-ol in attracting certain mosquito species, which is essential for understanding vector control strategies in disease management .

Field Study Findings:

- Traps baited with this compound captured significantly more mosquitoes compared to those baited with (S)-(-) or racemic mixtures .

2. Antimicrobial Properties

The compound's structural similarities to other biologically active molecules suggest potential antimicrobial and antifungal properties. Studies have indicated that compounds with similar structures exhibit such activities, although specific investigations into this compound's efficacy are still ongoing.

3. Effects on Fungal Species

Research has demonstrated that this compound influences the growth and virulence of various fungal species, particularly Aspergillus flavus. The compound has been shown to enhance aflatoxin production under certain conditions, indicating a complex interaction between the compound and fungal metabolism .

Key Findings:

- Exposure to varying concentrations of this compound resulted in altered growth rates and sclerotial formation in A. flavus, suggesting a critical threshold effect on fungal development .

Data Table: Biological Activities of this compound

Case Study 1: Mosquito Attraction

In a field study conducted in Gainesville, FL, traps baited with this compound attracted greater numbers of mosquitoes compared to traps baited with its enantiomer. This suggests potential applications in developing more effective traps for vector control in malaria and dengue prevention efforts .

Case Study 2: Fungal Interaction

A study examining the effects of this compound on Aspergillus flavus revealed that lower concentrations enhanced conidial density while higher concentrations suppressed growth. This finding indicates the potential use of this compound in managing fungal contamination in agricultural products .

Eigenschaften

IUPAC Name |

(3R)-oct-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGRNZHKYVHZSN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426439 | |

| Record name | (3R)-oct-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32556-70-0 | |

| Record name | 1-Octyn-3-ol, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032556700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-oct-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1-Octyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYN-3-OL, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ9V2W5SW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.